molecular formula C9H15NO3 B2818818 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 773865-05-7

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2818818
CAS No.: 773865-05-7
M. Wt: 185.223
InChI Key: VDUOOJKMVVKJKA-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group, a ketone, and a carboxylic acid group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Nucleophilic substitution reactions at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones from alcohols.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of esters or amides from carboxylic acids.

Scientific Research Applications

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing biological pathways and molecular processes .

Comparison with Similar Compounds

  • 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
  • 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
  • 3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Comparison: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This distinguishes it from similar compounds that may have different substituents, affecting their chemical behavior and applications .

Properties

IUPAC Name

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOOJKMVVKJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998601
Record name 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

773865-05-7
Record name 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid
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